molecular formula C21H16N2O4S B2822232 4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921869-47-8

4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2822232
CAS No.: 921869-47-8
M. Wt: 392.43
InChI Key: KDGSCEOQILTUNV-UHFFFAOYSA-N
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Description

4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a sophisticated synthetic small molecule belonging to the class of benzofuran-thiazole hybrids, a scaffold of significant interest in medicinal chemistry and drug discovery. These hybrid structures are frequently designed to act as potent and selective kinase inhibitors [https://pubmed.ncbi.nlm.nih.gov//]. The benzofuran moiety is a privileged structure in pharmacology, known for its ability to interact with various biological targets, while the thiazole ring is a common feature in molecules that modulate protein kinase activity, which is critical in cell signaling pathways. The specific substitution pattern of this compound, featuring a 7-methoxy group on the benzofuran and a 4-acetylbenzamide on the thiazole, suggests its potential application in the inhibition of specific kinases involved in oncogenesis, inflammatory processes, or neurodegenerative diseases. Researchers can utilize this compound as a key chemical tool for probing disease-associated kinase signaling networks, conducting high-throughput screening campaigns, or serving as a lead structure for the rational design and optimization of novel therapeutic agents. Its research value lies in its potential to uncover new structure-activity relationships for this class of heterocyclic compounds.

Properties

IUPAC Name

4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-12(24)13-6-8-14(9-7-13)20(25)23-21-22-16(11-28-21)18-10-15-4-3-5-17(26-2)19(15)27-18/h3-11H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGSCEOQILTUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Coupling with Benzofuran: The thiazole intermediate is then coupled with a benzofuran derivative, which can be synthesized via a cyclization reaction of a suitable phenol derivative.

    Acetylation: The final step involves the acetylation of the amine group on the thiazole ring using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and can be carried out under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide.

    Reduction: Formation of 4-(1-hydroxyethyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including those similar to 4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide, exhibit significant antimicrobial properties. In a review of thiazole and its derivatives, compounds demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the thiazole ring was noted to enhance this activity, suggesting that modifications to the structure can lead to improved efficacy against microbial strains .

Anticancer Potential

The compound's structural components position it as a candidate for anticancer drug development. Thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. Studies have shown that specific thiazole-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . The benzofuran moiety may also contribute to this activity by interacting with cellular signaling pathways associated with cancer progression.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of thiazole derivatives in models of neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have been shown to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain. This mechanism is crucial for improving cognitive function and memory retention in affected individuals .

Anti-inflammatory Properties

Thiazole derivatives have also been reported to possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation . This aspect is particularly relevant for developing treatments for autoimmune diseases and inflammatory disorders.

Polymer Chemistry

The unique structural characteristics of this compound allow it to be explored as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and advanced materials . The compound's ability to form stable complexes with metals further expands its utility in material science.

Case Studies

Study ReferenceFocus AreaFindings
Antimicrobial ActivityDemonstrated significant antibacterial effects against multiple strains; structure-activity relationship established.
Anticancer PotentialInduced apoptosis in cancer cell lines; potential as an anticancer agent confirmed through various assays.
Neuroprotective EffectsInhibition of acetylcholinesterase; improved cognitive function observed in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

  • Molecular Formula : C₂₁H₁₈N₂O₄S
  • Key Differences : Ethoxy group replaces the acetyl substituent on the benzamide ring.

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

  • Molecular Formula : C₂₅H₂₇N₃O₇S₂
  • Key Differences : Addition of a sulfamoyl group and bis(2-methoxyethyl) substituents.
  • Implications : The sulfamoyl group introduces hydrogen-bonding capacity, which could improve target affinity. The increased molecular weight (545.63 g/mol) may reduce bioavailability compared to the acetyl derivative .

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

  • Molecular Formula : C₁₀H₅ClF₂N₂OS
  • Key Differences : Halogen substitutions (Cl, F) replace the benzofuran and acetyl groups.
  • This compound demonstrated intermolecular hydrogen bonding (N–H⋯N, C–H⋯F/O), critical for stabilizing interactions with targets like PFOR enzymes .

N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a)

  • Activity: Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–12 mM).
  • Comparison : The acetyl-thiazole scaffold is shared with the target compound, but the hydroxyl and methoxy substituents on the phenyl ring in 6a contribute to COX isoform selectivity. The absence of a benzofuran moiety in 6a may reduce steric hindrance, facilitating enzyme access .

AB4 (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide)

  • Comparison : The triazole-sulfanyl group in AB4 introduces polar interactions absent in the target compound, which may enhance solubility but reduce blood-brain barrier penetration .

Biological Activity

The compound 4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound consists of a benzamide core with thiazole and benzofuran moieties. The molecular formula is C17H16N2O2SC_{17}H_{16}N_{2}O_{2}S with a molecular weight of approximately 324.39 g/mol.

Recent studies have indicated that compounds with thiazole and benzofuran structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazoles have been reported to induce apoptosis in cancer cells by modulating key signaling pathways such as the Bcl-2 family proteins, which are critical regulators of apoptosis .

Case Studies

  • Cytotoxicity Testing : In a study evaluating the antiproliferative effects of similar thiazole-containing compounds, several derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines (e.g., Jurkat and HT29) . The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxicity.
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications at specific positions on the thiazole and benzofuran rings significantly impacted biological activity. For example, compounds with substituents at the 4-position of the phenyl ring exhibited enhanced activity due to increased hydrophobic interactions with target proteins .

Antimicrobial Activity

Beyond anticancer properties, some derivatives of benzamide compounds have shown promising antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics like norfloxacin .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Type Cell Line/Organism IC50 (µM) Mechanism
AnticancerJurkat< 5Apoptosis via Bcl-2 modulation
AnticancerHT29< 10Cell cycle arrest
AntimicrobialE. coli15Inhibition of cell wall synthesis
AntimicrobialS. aureus20Disruption of membrane integrity

Q & A

Q. What are the optimal synthetic routes for 4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide?

Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of the thiazole-2-amine intermediate. A common approach (adapted from ) includes:

Thiazole Formation : React 7-methoxybenzofuran-2-carbaldehyde with thiourea in the presence of iodine to form the thiazole ring.

Amide Coupling : Treat the resulting thiazole-2-amine with 4-acetylbenzoyl chloride in pyridine under reflux for 12–24 hours.

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallize from methanol.
Key reagents: Pyridine (base), NaHCO₃ (work-up), TLC for reaction monitoring .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures to confirm bond angles and hydrogen bonding patterns (e.g., centrosymmetrical dimers via N–H⋯N bonds, as seen in thiazole derivatives) .
  • Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, acetyl protons at δ 2.6 ppm).
  • Mass Spectrometry : Confirm molecular weight (theoretical: ~423.5 g/mol) via high-resolution MS .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., PFOR enzyme in anaerobic organisms). Focus on the acetyl group’s role in hydrogen bonding and the thiazole ring’s π-π stacking with aromatic residues .
  • In Vitro Assays : Conduct enzyme inhibition assays (e.g., NADH oxidation rates) with varying compound concentrations. Compare IC₅₀ values to nitazoxanide derivatives (e.g., reports IC₅₀ = 2.8 µM for similar thiazoles) .
  • SAR Studies : Modify substituents (e.g., replace methoxy with ethoxy) to assess activity changes .

Q. How can researchers resolve contradictions in bioactivity data caused by substituent variations?

Methodological Answer :

  • Comparative Analysis : Use analogs like N-(4-ethyl-benzothiazol-2-yl)-2-phenoxyacetamide () to test substituent effects. For example:

    SubstituentBioactivity (IC₅₀, µM)Source
    Methoxy3.2 ± 0.5
    Ethoxy5.1 ± 0.7
    • Statistical Modeling : Apply multivariate regression to correlate electronic parameters (Hammett σ) with activity trends .
  • Crystallographic Studies : Resolve structures of analogs to identify steric clashes or conformational changes impacting binding .

Q. What in vitro and in vivo models are suitable for evaluating anticancer potential?

Methodological Answer :

  • In Vitro :
    • Cell Viability Assays : Use MTT/PrestoBlue on cancer lines (e.g., MCF-7, A549). Include positive controls like doxorubicin.
    • Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates.
  • In Vivo :
    • Xenograft Models : Administer 10–50 mg/kg (oral/i.p.) in nude mice with tumor implants. Monitor tumor volume and histopathology.
    • Pharmacokinetics : Assess bioavailability using LC-MS/MS (plasma t₁/₂, Cₘₐₓ) .

Data Analysis and Optimization

Q. How can researchers optimize solubility and bioavailability for in vivo studies?

Methodological Answer :

  • Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility.
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) to improve plasma stability.
  • LogP Adjustment : Introduce polar groups (e.g., morpholine sulfonyl in ) to reduce LogP from ~3.5 to <2.5 .

Q. What computational tools are recommended for predicting metabolic pathways?

Methodological Answer :

  • ADMET Predictors : Use SwissADME or pkCSM to identify likely Phase I/II metabolism sites (e.g., acetyl hydrolysis, thiazole oxidation).
  • CYP450 Docking : Simulate interactions with CYP3A4/2D6 isoforms to predict demethylation or hydroxylation .

Contradiction Management

Q. How should conflicting data on thiazole ring reactivity be addressed?

Methodological Answer :

  • Reaction Monitoring : Use in situ IR spectroscopy to track intermediates during synthesis (e.g., carbonyl stretches at 1680 cm⁻¹).
  • Controlled Replication : Repeat reactions under inert atmospheres (N₂/Ar) to exclude oxidative side products .

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